molecular formula C21H20ClN7 B5796846 1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5796846
M. Wt: 405.9 g/mol
InChI Key: XGMWODDOWUEWQQ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzyl chloride, pyridine, and piperazine. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the 4-chlorobenzyl group.

    Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.

    Coupling reactions: to attach the pyridin-2-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: is similar to other pyrazolo[3,4-d]pyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Biological Activity

1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 1[(4chlorophenyl)methyl]4(4pyridin2ylpiperazin1yl)pyrazolo[3,4d]pyrimidine\text{IUPAC Name }1-[(4-chlorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and cell proliferation.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound (referred to as 1a in several studies) has shown broad-spectrum anticancer activity against various tumor cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
A5492.24Doxorubicin9.20
MCF-71.74Doxorubicin9.20
HepG2Not reportedDoxorubicin9.20
PC-3Not reportedDoxorubicin9.20

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation at low micromolar concentrations, suggesting its potential as a novel anticancer agent.

Induction of Apoptosis

Flow cytometric analyses have shown that the compound can significantly induce apoptosis in A549 lung cancer cells at concentrations ranging from 2.0 to 4.0 µM. The percentage of apoptotic cells was observed to be between 25.1% and 41.0%, compared to only 5.1% in the control group.

Case Study: In Vivo Efficacy

In vivo studies have indicated that similar pyrazolo[3,4-d]pyrimidine derivatives can reduce tumor volumes significantly in animal models. For example, one study reported that a derivative reduced tumor volume by more than 50% in mice inoculated with cancer cells.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on various analogs of pyrazolo[3,4-d]pyrimidines. Modifications to the scaffold have led to variations in biological activity, highlighting the importance of specific substitutions for enhancing efficacy against cancer cells.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7/c22-17-6-4-16(5-7-17)14-29-21-18(13-26-29)20(24-15-25-21)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWODDOWUEWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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